molecular formula C5H3Cl3S B6589694 2,3-dichloro-5-(chloromethyl)thiophene CAS No. 122065-05-8

2,3-dichloro-5-(chloromethyl)thiophene

Cat. No.: B6589694
CAS No.: 122065-05-8
M. Wt: 201.5 g/mol
InChI Key: MBQVOLQRHGGHHE-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(chloromethyl)thiophene is a chemical compound with the molecular formula C5H3Cl3S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-5-(chloromethyl)thiophene typically involves the chlorination of thiophene derivatives. One common method is the chlorination of 2,3-dichlorothiophene with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) to facilitate the chloromethylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-(chloromethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminothiophene derivatives, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

2,3-Dichloro-5-(chloromethyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dichloro-5-(chloromethyl)thiophene involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-5-(chloromethyl)thiophene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in the synthesis of specialized thiophene derivatives and in applications requiring precise chemical modifications .

Properties

CAS No.

122065-05-8

Molecular Formula

C5H3Cl3S

Molecular Weight

201.5 g/mol

IUPAC Name

2,3-dichloro-5-(chloromethyl)thiophene

InChI

InChI=1S/C5H3Cl3S/c6-2-3-1-4(7)5(8)9-3/h1H,2H2

InChI Key

MBQVOLQRHGGHHE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Cl)Cl)CCl

Purity

95

Origin of Product

United States

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